molecular formula C20H22N2O4S2 B2837453 N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448043-37-5

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2837453
CAS No.: 1448043-37-5
M. Wt: 418.53
InChI Key: OFLJUYGRHZPZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a complex organic compound that features a combination of furan, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Sulfonamide Intermediate: This step involves the reaction of 4-amino-3-methylbenzenesulfonamide with furan-3-ylmethyl chloride in the presence of a base such as triethylamine.

    Alkylation: The intermediate is then reacted with 2-(thiophen-2-yl)ethyl bromide under basic conditions to introduce the thiophene group.

    Acetylation: Finally, the compound undergoes acetylation using acetic anhydride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the type of substitution but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may be exploited in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
  • N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methylphenyl)acetamide

Uniqueness

N-(4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is unique due to the specific positioning of the furan and thiophene groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-15-12-18(21-16(2)23)5-6-20(15)28(24,25)22(13-17-8-10-26-14-17)9-7-19-4-3-11-27-19/h3-6,8,10-12,14H,7,9,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLJUYGRHZPZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.